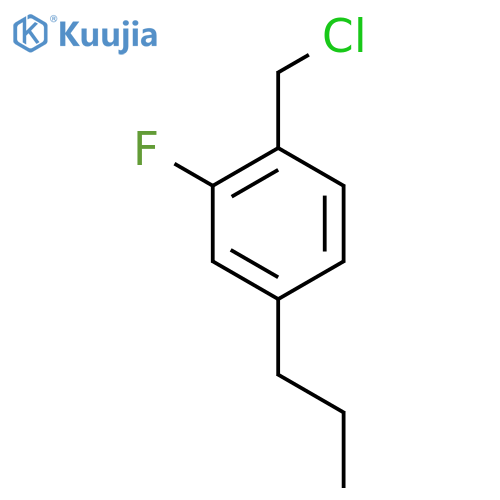Cas no 2138261-43-3 (1-(chloromethyl)-2-fluoro-4-propylbenzene)

2138261-43-3 structure
商品名:1-(chloromethyl)-2-fluoro-4-propylbenzene
1-(chloromethyl)-2-fluoro-4-propylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(chloromethyl)-2-fluoro-4-propylbenzene
- 2138261-43-3
- EN300-1117603
-
- インチ: 1S/C10H12ClF/c1-2-3-8-4-5-9(7-11)10(12)6-8/h4-6H,2-3,7H2,1H3
- InChIKey: BGOPKZQOXDGVFU-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC(=CC=1F)CCC
計算された属性
- せいみつぶんしりょう: 186.0611562g/mol
- どういたいしつりょう: 186.0611562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 0Ų
1-(chloromethyl)-2-fluoro-4-propylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1117603-0.25g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 0.25g |
$1300.0 | 2023-10-27 | |
| Enamine | EN300-1117603-0.05g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 0.05g |
$1188.0 | 2023-10-27 | |
| Enamine | EN300-1117603-0.1g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 0.1g |
$1244.0 | 2023-10-27 | |
| Enamine | EN300-1117603-10g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 10g |
$6082.0 | 2023-10-27 | |
| Enamine | EN300-1117603-5g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 5g |
$4102.0 | 2023-10-27 | |
| Enamine | EN300-1117603-0.5g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 0.5g |
$1357.0 | 2023-10-27 | |
| Enamine | EN300-1117603-2.5g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 2.5g |
$2771.0 | 2023-10-27 | |
| Enamine | EN300-1117603-5.0g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 5g |
$4102.0 | 2023-06-09 | ||
| Enamine | EN300-1117603-1.0g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 1g |
$1414.0 | 2023-06-09 | ||
| Enamine | EN300-1117603-1g |
1-(chloromethyl)-2-fluoro-4-propylbenzene |
2138261-43-3 | 95% | 1g |
$1414.0 | 2023-10-27 |
1-(chloromethyl)-2-fluoro-4-propylbenzene 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
2138261-43-3 (1-(chloromethyl)-2-fluoro-4-propylbenzene) 関連製品
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
